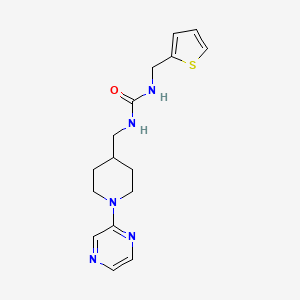
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as PPTU, is a small molecule inhibitor that has been widely used in scientific research. PPTU has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways, including PKC, PI3K, and MAPK. These pathways are involved in cell growth, proliferation, and survival, and their inhibition by 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea could lead to the death of cancer cells. 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been found to modulate the activity of ion channels, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been found to have neuroprotective effects, including the prevention of neuronal death and the reduction of inflammation. Additionally, 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to modulate the activity of ion channels, which could contribute to its physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been found to be effective in inhibiting various enzymes and signaling pathways. However, 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea also has some limitations. It has been found to have low solubility in aqueous solutions, which could limit its effectiveness in some experiments. Additionally, 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been found to have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
For the study of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea include the development of more potent and selective inhibitors, investigation of its potential applications in the treatment of other diseases, and further elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of pyrazine-2-carboxylic acid with piperidine, followed by the addition of thiophene-2-carboxaldehyde and the reaction with methyl isocyanate. The final product is obtained after purification and crystallization. The synthesis of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been described in detail in several research articles.
Applications De Recherche Scientifique
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes and signaling pathways, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK). 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to have neuroprotective effects and could potentially be used in the treatment of neurological disorders.
Propriétés
IUPAC Name |
1-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-16(20-11-14-2-1-9-23-14)19-10-13-3-7-21(8-4-13)15-12-17-5-6-18-15/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLIYRBFNLVKFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-6-methyl-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395577.png)
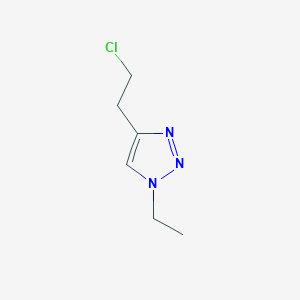
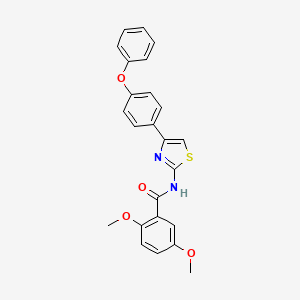
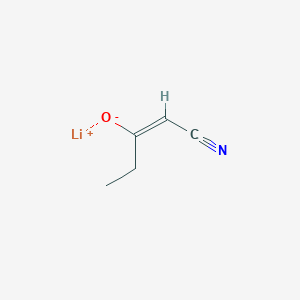
![Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester](/img/structure/B2395584.png)
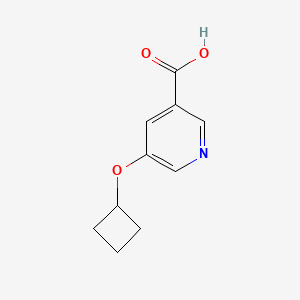
![N-(2-chloro-4-methylphenyl)-2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2395589.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2395590.png)
![2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2395592.png)
![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-5-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2395594.png)
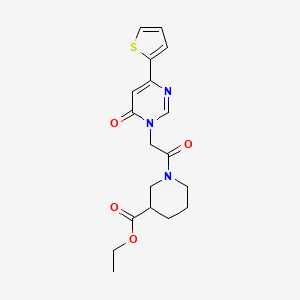
![1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol](/img/structure/B2395596.png)
![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395597.png)